9-Mesityl-2,7-dimethoxy-10-methylacridin-10-ium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Mesityl-2,7-dimethoxy-10-methylacridin-10-ium tetrafluoroborate is a robust acridinium-based photocatalyst. It is known for its high chemical stability and attenuated redox potential, making it an alternative to transition-metal-based photocatalysts . This compound is used in various photoredox catalysis applications, including anti-Markovnikov hydroamination and hydroetherification reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Mesityl-2,7-dimethoxy-10-methylacridin-10-ium tetrafluoroborate typically involves the reaction of 9-mesityl-10-methylacridinium with 2,7-dimethoxy groups under specific conditions. The reaction is carried out in the presence of tetrafluoroboric acid to form the tetrafluoroborate salt . The process involves careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified using standard techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
9-Mesityl-2,7-dimethoxy-10-methylacridin-10-ium tetrafluoroborate undergoes various types of reactions, including:
Oxidation: It can participate in oxidation reactions where it acts as a photocatalyst.
Reduction: The compound can also be involved in reduction reactions under specific conditions.
Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Hydroamination reagents: For anti-Markovnikov hydroamination reactions.
Carboxylic acids: Used in the addition to alkenes.
Langlois reagent: For hydrotrifluoromethylation of styrenes.
Major Products Formed
The major products formed from these reactions include:
Amines: From hydroamination reactions.
Carboxylic acid derivatives: From addition reactions.
Trifluoromethylated compounds: From hydrotrifluoromethylation reactions.
Scientific Research Applications
9-Mesityl-2,7-dimethoxy-10-methylacridin-10-ium tetrafluoroborate has a wide range of applications in scientific research:
Medicine: Investigated for use in photodynamic therapy and other medical applications.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 9-Mesityl-2,7-dimethoxy-10-methylacridin-10-ium tetrafluoroborate involves its role as a photocatalyst. Upon exposure to light, the compound undergoes excitation to form a highly reactive cation radical species. This species can then participate in various chemical transformations, facilitating reactions such as hydroamination and hydrotrifluoromethylation . The molecular targets and pathways involved include the activation of alkenes and the formation of reactive intermediates that drive the desired chemical reactions .
Comparison with Similar Compounds
Similar Compounds
9-Mesityl-10-methylacridinium tetrafluoroborate: Another acridinium-based photocatalyst with similar applications.
2,7-Dimethyl-9-mesityl-10-methylacridinium tetrafluoroborate: Known for its higher chemical stability and attenuated redox potential.
9-Mesityl-2,7-dimethyl-10-phenylacridinium tetrafluoroborate: Used in similar photoredox catalysis applications.
Uniqueness
9-Mesityl-2,7-dimethoxy-10-methylacridin-10-ium tetrafluoroborate is unique due to its specific substitution pattern, which imparts distinct photochemical properties. Its high chemical stability and ability to facilitate a wide range of photoredox reactions make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2,7-dimethoxy-10-methyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26NO2.BF4/c1-15-11-16(2)24(17(3)12-15)25-20-13-18(27-5)7-9-22(20)26(4)23-10-8-19(28-6)14-21(23)25;2-1(3,4)5/h7-14H,1-6H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMWBWBWRDTDNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C=C(C=CC3=[N+](C4=C2C=C(C=C4)OC)C)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26BF4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.